Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
CAS No.: 1293284-61-3
Cat. No.: VC3081945
Molecular Formula: C14H18BFO4
Molecular Weight: 280.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1293284-61-3 |
---|---|
Molecular Formula | C14H18BFO4 |
Molecular Weight | 280.1 g/mol |
IUPAC Name | methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Standard InChI | InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-6-8-10(16)11(9)12(17)18-5/h6-8H,1-5H3 |
Standard InChI Key | KRBBXOCBQBADHY-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C(=O)OC |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C(=O)OC |
Introduction
Chemical Identification and Structure
Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a structurally distinctive compound characterized by several key functional groups integrated into a single molecular framework. The compound features a benzoic acid methyl ester core with strategic substitutions that enhance its synthetic utility.
Chemical Identifiers
Table 1 presents the primary chemical identifiers associated with this compound:
Parameter | Information |
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CAS Number | 1293284-61-3 |
Molecular Formula | C₁₄H₁₈BFO₄ |
Molecular Weight | 280.102 g/mol |
InChI | InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-6-8-10(16)11(9)12(17)18-5/h6-8H,1-5H3 |
InChI Key | KRBBXOCBQBADHY-UHFFFAOYSA-N |
SMILES | O=C(OC)C=1C(F)=CC=CC1B2OC(C)(C)C(O2)(C)C |
The structure of this compound has been verified through multiple analytical techniques and database registrations, confirming its molecular identity and chemical composition .
Structural Features
The compound contains several distinct structural elements that contribute to its chemical behavior:
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A benzoic acid methyl ester core, providing a reactive carboxylic ester functionality
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A fluorine atom at the 2-position, which influences electronic properties and reactivity
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A tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group at the 6-position
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An ortho-relationship between the fluorine and boronic ester, creating unique stereochemical and electronic effects
This particular arrangement of functional groups creates a synthetic platform with multiple potential reaction sites, each with distinct chemical properties that can be exploited in different synthetic pathways .
Physical and Chemical Properties
Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exhibits properties that reflect its unique molecular architecture, with particular influence from the fluorine atom and dioxaborolane moiety.
Physical State and Appearance
At standard temperature and pressure, the compound exists as a white to off-white solid. Its physical form makes it amenable to standard laboratory handling and storage procedures .
Electronic and Structural Properties
The presence of the fluorine atom significantly influences the compound's electronic properties. As a highly electronegative element, fluorine withdraws electron density from the aromatic ring, altering the reactivity of neighboring functional groups. This electronic effect enhances the compound's reactivity in certain synthetic applications and can influence its binding interactions in biological systems .
The dioxaborolane group, formed through the complexation of a boronic acid with pinacol, provides a stable boron-containing functional group that can participate in numerous transformations. This group is known for its stability under various reaction conditions while maintaining reactivity for specific transformations such as Suzuki-Miyaura cross-coupling reactions .
Reactivity Profile
The compound's reactivity is characterized by several key features:
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The boronic ester group serves as a versatile handle for carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions
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The methyl ester functionality provides opportunities for further transformations including hydrolysis, reduction, or transesterification
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The fluorine substituent can enhance the compound's metabolic stability in biological systems and influence reactivity patterns in the aromatic ring
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The ortho relationship between the fluorine and the boronic ester creates unique steric and electronic effects that can be exploited in selective transformations
Synthetic Applications and Utility
Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a valuable synthetic intermediate across multiple chemical disciplines due to its functional group diversity and reactivity profile.
Role in Cross-Coupling Chemistry
The compound's primary utility stems from its application in cross-coupling reactions, particularly Suzuki-Miyaura couplings. In these reactions, the boronic ester moiety reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reactivity makes the compound valuable for constructing complex molecular architectures with applications in pharmaceutical development and materials science .
The fluorine substituent provides additional benefits in these coupling reactions by influencing the electronic properties of the aromatic ring, potentially enhancing reactivity or selectivity under specific reaction conditions. The strategic positioning of fluorine can also impact the biological properties of final products derived from this building block .
Applications in Medicinal Chemistry
In pharmaceutical research, fluorinated compounds have gained significant attention due to the unique properties that fluorine imparts to drug molecules. These properties include:
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Enhanced metabolic stability
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Altered lipophilicity and membrane permeability
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Modulation of pKa values and binding interactions
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Potential for 18F radiolabeling for diagnostic applications
The presence of both fluorine and a boronic ester in Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate provides medicinal chemists with a versatile building block for incorporating these beneficial properties into lead compounds and drug candidates .
Synthetic Methodology
The compound has been employed in various synthetic procedures, demonstrating its utility as a building block. In one documented application, it was utilized in a reaction sequence involving iridium-catalyzed C–H borylation. Specifically, a synthetic route employed [IrOMe(cod)]2 as a catalyst with a Si,S-ligand and B2pin2 (bis(pinacolato)diboron) to generate the borylated product .
This synthetic approach highlights the compound's role in modern organic synthesis methodologies that focus on atom economy and direct functionalization strategies .
Quantity | Approximate Price Range (EUR) | Typical Purity |
---|---|---|
100 mg | 65.00 | 98% |
250 mg | 89.00 | 98% |
1 g | 170.00 - 347.00 | 98% |
5 g | 645.00 - 1,068.00 | 98% |
10 g | 1,957.00 | 98% |
These price variations reflect differences in manufacturing processes, purification methods, and supplier-specific factors .
Analytical Characterization
The identification and purity assessment of Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves several analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Mass Spectrometry for molecular weight confirmation
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Infrared Spectroscopy for functional group identification
These analytical methods provide comprehensive characterization of the compound, ensuring its identity and quality for research applications .
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